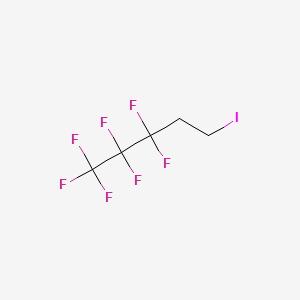

1,1,1,2,2,3,3-Heptafluoro-5-iodopentane

描述

Historical Context and Evolution of Organofluorine Chemistry

The origins of organofluorine chemistry can be traced back to the 19th century, predating the isolation of elemental fluorine itself. wikipedia.orgca.gov In 1835, Dumas and Péligot were the first to synthesize an organofluorine compound, fluoromethane, by distilling a mixture of dimethyl sulfate (B86663) and potassium fluoride (B91410). enviro.wiki A significant step forward came in 1862 when Alexander Borodin developed a halogen exchange method, synthesizing benzoyl fluoride from benzoyl chloride and potassium bifluoride. enviro.wikinih.gov This halogen exchange technique remains a cornerstone of industrial fluorochemical production. nih.gov

The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment, though its high reactivity posed significant challenges for early chemists. wikipedia.orgacs.org The field saw dramatic expansion during World War II, which spurred industrial-scale production and development. wikipedia.orgca.govpfascentral.org In the post-war era, advancements such as electrochemical fluorination led to the commercial production of a wide range of fluorocarbons, including the well-known fluoropolymer polytetrafluoroethylene (PTFE), branded as Teflon, introduced in 1948. pfascentral.org These developments laid the groundwork for the modern, diverse applications of organofluorine compounds.

Significance of Fluorine Substitution in Organic Molecules for Advanced Applications

The substitution of hydrogen with fluorine in organic molecules has profound effects on their chemical and physical properties, leading to their use in numerous advanced applications. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. enviro.wikiresearchgate.net This inherent strength confers exceptional thermal and chemical stability to fluorinated compounds. enviro.wikinih.govsigmaaldrich.com

The applications of organofluorine chemistry are widespread, impacting many aspects of daily life. enviro.wiki Fluorine-containing compounds are essential in:

Pharmaceuticals and Agrochemicals: A significant percentage of modern drugs and agricultural chemicals contain fluorine, which can enhance efficacy, metabolic stability, and bioavailability. enviro.wikisigmaaldrich.comacs.org Examples include the anti-cancer drug 5-fluorouracil (B62378) and the antidepressant fluoxetine (B1211875) (Prozac). enviro.wiki

Materials Science: Fluoropolymers like Teflon are valued for their non-stick properties, heat resistance, and chemical inertness. nih.govfoodpackagingforum.org Fluorinated materials are also used in electronics, aerospace components, and for creating water- and oil-repellent surfaces. nih.govnih.govbldpharm.com

Reagents and Catalysis: Highly acidic reagents like triflic acid (CF₃SO₃H) and trifluoroacetic acid (CF₃CO₂H) are invaluable in organic synthesis. enviro.wiki

The strategic incorporation of fluorine allows for the fine-tuning of molecular properties for specific applications in both biological and material sciences. aspidia.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric alteration, yet with significant electronic consequences. acs.org

Key properties modulated by fluorination include:

Thermal Stability and Chemical Resistance: The strength of the C-F bond makes fluorinated materials exceptionally resistant to heat and chemical attack, which is crucial for high-performance applications. nih.govnih.gov

Lipophilicity and Bioavailability: In medicinal chemistry, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. researchgate.netsigmaaldrich.compschemicals.com This can lead to enhanced drug potency and a more favorable pharmacokinetic profile. acs.orgpschemicals.com

Metabolic Stability: The C-F bond is resistant to metabolic cleavage. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life in the body. researchgate.netacs.org

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in a molecule, potentially leading to stronger interactions with target proteins or enzymes. acs.org

Surface Energy and Optical Properties: In materials science, fluorination can dramatically lower the surface energy of a material, resulting in hydrophobic and oleophobic (oil-repellent) properties. nih.gov It can also modify optical properties like the refractive index, which is useful in electronics and photonics. nih.govnih.gov

While the C-F bond's strength provides stability, it also presents significant synthetic challenges. enviro.wiki The direct introduction of fluorine into organic molecules often requires specialized and highly reactive, sometimes toxic, reagents. enviro.wikiresearchgate.netcalpaclab.com

Key aspects of reactivity and synthesis include:

Inertness of the C-F Bond: The stability of the C-F bond makes it a poor leaving group in nucleophilic substitution reactions, requiring harsh conditions or alternative synthetic strategies. enviro.wiki

Specialized Fluorinating Agents: A variety of reagents have been developed for fluorination, which are broadly classified as nucleophilic (e.g., potassium fluoride, cesium fluoride) or electrophilic (e.g., Selectfluor, N-fluorobenzenesulfonimide). researchgate.netresearchgate.net The choice of reagent is critical for achieving the desired transformation.

Control of Selectivity: Introducing fluorine at a specific position in a complex molecule without affecting other functional groups can be difficult, posing challenges for regioselectivity and stereoselectivity. researchgate.net

Handling and Cost: Many fluorinating agents are hazardous and require special handling procedures. researchgate.netcalpaclab.com Additionally, the supply chain for some fluorinated starting materials can be complex, impacting cost and availability. itrcweb.org

Unique Reactivity of Fluoroalkyl Groups: The presence of multiple fluorine atoms on a carbon can dramatically alter the reactivity of adjacent functional groups, an effect that must be considered during synthetic planning. vulcanchem.comclu-in.org

Classification and Nomenclature within the Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Framework

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been used in industry and consumer products since the 1940s. enviro.wikinih.gov The defining characteristic of these compounds is the strong carbon-fluorine bond, which makes them highly persistent in the environment, earning them the informal name "forever chemicals". ca.govnih.gov

In 2021, the Organisation for Economic Co-operation and Development (OECD) established a broad and practical definition for PFAS to harmonize terminology. A substance is classified as a PFAS if it contains at least one fully fluorinated methyl group (–CF₃) or methylene (B1212753) group (–CF₂–), where no hydrogen, chlorine, bromine, or iodine atom is attached to the carbon. acs.orgfoodpackagingforum.orgaspidia.com This definition encompasses a vast universe of thousands of chemicals with diverse structures and properties. foodpackagingforum.orgnih.gov

Within this framework, compounds are further categorized. The term "perfluoroalkyl substances" refers to molecules where all hydrogen atoms on all carbon atoms of an alkyl chain (excluding functional groups) have been replaced by fluorine. "Polyfluoroalkyl substances" are those in which at least one, but not all, of the hydrogen atoms on the alkyl chain have been replaced by fluorine. clu-in.org Perfluoroalkyl iodides (PFAIs) are explicitly classified as a subgroup of perfluoroalkyl substances. itrcweb.org

While PFAIs, PFCAs, and PFSAs all fall under the PFAS umbrella, they are distinct chemical classes differentiated by their functional groups. This structural difference dictates their chemical properties and applications.

Perfluoroalkyl Iodides (PFAIs): These compounds feature a perfluoroalkyl chain (CₙF₂ₙ₊₁) bonded to an iodine atom (-I). The C-I bond is the weakest link in the molecule, making PFAIs valuable synthetic intermediates, particularly as precursors to perfluoroalkyl radicals. acs.org

Perfluorocarboxylic Acids (PFCAs): These substances consist of a perfluoroalkyl chain attached to a carboxylic acid functional group (-COOH). enviro.wikiresearchgate.net A well-known example is perfluorooctanoic acid (PFOA). They are primarily known for their use as surfactants and processing aids in the manufacturing of fluoropolymers. researchgate.net

Perfluoroalkanesulfonic Acids (PFSAs): This class has a perfluoroalkyl chain linked to a sulfonic acid functional group (-SO₃H). enviro.wiki The most studied example is perfluorooctane (B1214571) sulfonate (PFOS). Like PFCAs, they have been widely used as surfactants and in products requiring stain and water resistance. enviro.wiki

The key distinction is the functional head: the reactive iodine in PFAIs versus the acidic carboxyl or sulfonyl groups in PFCAs and PFSAs.

Rationale for the Study of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (B75359) within Contemporary Organofluorine Research

This compound (C₅H₄F₇I) is a polyfluoroalkyl iodide. Specifically, it is a fluorotelomer iodide (FTI), a class of compounds that serve as critical intermediates in the chemical industry. clu-in.org The rationale for its study stems from its role as a fundamental building block in the synthesis of a wide range of fluorinated materials.

The industrial production of many fluorinated surfactants and polymers relies on a process called telomerization. clu-in.orgpfas.land In this process, a small perfluoroalkyl iodide (the "telogen," e.g., C₂F₅I) reacts with tetrafluoroethylene (B6358150) (the "taxogen," CF₂=CF₂) to create longer-chain PFAIs. clu-in.org These are then typically reacted with ethylene (B1197577) to insert a -CH₂CH₂- unit, forming fluorotelomer iodides like this compound. clu-in.orgpfas.land

The significance of studying this specific compound is rooted in its utility:

Synthetic Precursor: The carbon-iodine bond is relatively weak and can be readily cleaved by heat, light, or chemical initiators to form a heptafluoropentylethyl radical. researchgate.net This reactive species can then be used to introduce the C₃F₇CH₂CH₂- group into other molecules.

Building Block for Advanced Materials: As a fluorotelomer iodide, it is a direct precursor for synthesizing fluorotelomer alcohols, acrylates, and other monomers. clu-in.orgresearchgate.net These monomers are subsequently polymerized to create high-performance coatings, textiles, and fire-fighting foams with specific repellent and surfactant properties.

Mechanistic Studies: Investigating the reactions of fluorotelomer iodides, such as their addition to olefins, provides fundamental insights into free-radical chemistry and helps in the development of more efficient and selective methods for creating complex organofluorine molecules. researchgate.netresearchgate.net

Therefore, the study of this compound is not just an academic exercise but is directly relevant to the industrial processes that produce a multitude of essential fluorinated products.

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNRRNKRZXHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880148 | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68188-12-5, 1513-88-8 | |

| Record name | Alkyl iodides, C4-20, gamma-omega-perfluoro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068188125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl iodides, C4-20, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:2 Fluorotelomer iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkyl iodides, C4-20, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 1,1,1,2,2,3,3 Heptafluoro 5 Iodopentane

Strategies for the Synthesis of ω-Functionalized Perfluoroalkyl Iodides

The synthesis of ω-functionalized perfluoroalkyl iodides is a critical area of research, as these compounds serve as versatile intermediates for the construction of more complex fluorinated molecules. These strategies often involve the introduction of a functional group at one end of the perfluoroalkyl chain, while the iodo group at the other end allows for further chemical transformations.

Telomerization Reactions with Fluoroalkyl Iodides

Telomerization is a fundamental process for the synthesis of perfluoroalkyl iodides. This reaction involves the addition of a telogen, such as a perfluoroalkyl iodide, across a taxogen, typically tetrafluoroethylene (B6358150) (TFE), to generate a homologous series of longer-chain perfluoroalkyl iodides. researchgate.netgoogle.comgoogle.compatsnap.com The general scheme for this process can be represented as:

RfI + nCF2=CF2 → Rf(CF2CF2)nI

Here, RfI is the initial perfluoroalkyl iodide (telogen), and n represents the number of tetrafluoroethylene (taxogen) units that have been added. This process allows for the systematic extension of the perfluoroalkyl chain. The distribution of the resulting telomers can be controlled by adjusting reaction parameters such as the molar ratio of the reactants, temperature, and pressure. google.comgoogle.com

For instance, the thermal telomerization of pentafluoroethyl iodide with tetrafluoroethylene can be optimized to produce a desired range of perfluoroalkyl iodides. By controlling the feed of tetrafluoroethylene into the reactor, the proportion of higher, less desirable telomers can be minimized. google.com Metal catalysts can also be employed to carry out the telomerization under milder conditions and with improved selectivity for specific chain lengths. google.compatsnap.com

Optimization of Synthetic Pathways for Functionalized Perfluoroalkyl Chains

The optimization of synthetic routes to ω-functionalized perfluoroalkyl iodides is crucial for their efficient and selective production. One notable strategy involves the transformation of commercially available fluorotelomer alcohols. This approach provides a pathway to introduce functionality at the opposite end of the perfluoroalkyl chain from the eventual iodo group.

A key example is the synthesis of ω-acetoxy perfluoroalkyl iodides from telomeric alcohols of the structure H(CF2CF2)nCH2OH. The process involves several key steps:

Activation of the HCF2– terminus: This is achieved through a lithiation process, which leads to the formation of an olefin.

Ozonation: The resulting olefin is then subjected to ozonation in a suitable solvent like trifluoroethanol. This step cleaves the double bond and generates a carboxylic acid ester.

Hunsdiecker-type reaction: The ester is converted to a silver salt, which is then treated with iodine to yield the desired ω-functionalized perfluoroalkyl iodide.

Synthesis of Light-Fluorous Imidazoles utilizing 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (B75359)

The concept of "light-fluorous" chemistry involves the use of reagents and substrates with a lower degree of fluorination, which can offer advantages in terms of cost and purification while still retaining some of the unique properties of highly fluorinated compounds. The synthesis of imidazole (B134444) derivatives bearing such "light-fluorous" tags is an area of growing interest.

While a direct, documented synthesis of light-fluorous imidazoles specifically utilizing this compound is not extensively reported in the reviewed literature, the general principles of perfluoroalkylation of imidazoles can be applied. The photochemical perfluoroalkylation of imidazole and its derivatives using various perfluoroalkyl iodides has been demonstrated. This reaction typically proceeds via a radical mechanism, where the perfluoroalkyl radical is generated by UV or gamma irradiation and subsequently attacks the imidazole ring. The reaction often yields a mixture of isomers, with substitution occurring at different positions on the imidazole ring.

The table below summarizes the results of the photochemical trifluoromethylation of imidazole, which serves as a model for the type of reactivity that could be expected with this compound.

| Radiation Source | Product | Yield (%) |

|---|---|---|

| UV | 4-(Trifluoromethyl)imidazole | 55 |

| UV | 2-(Trifluoromethyl)imidazole | 28 |

| γ-ray | 4-(Trifluoromethyl)imidazole | 34 |

| γ-ray | 2-(Trifluoromethyl)imidazole | 14 |

Radical-Mediated Reactions Involving Perfluoroalkyl Iodides

Perfluoroalkyl iodides are excellent precursors for the generation of perfluoroalkyl radicals, which are highly reactive intermediates that can participate in a wide range of chemical transformations. The carbon-iodine bond in these compounds is relatively weak and can be cleaved under various conditions to initiate radical reactions.

Mechanistic Principles of Radical Generation from Iodoperfluoroalkanes

The generation of perfluoroalkyl radicals from iodoperfluoroalkanes can be achieved through several methods, including thermal decomposition, initiation by radical initiators, and photochemical activation. The latter has gained significant attention due to its mild reaction conditions and high efficiency.

A powerful and versatile method for generating perfluoroalkyl radicals involves the photochemical activation of electron-donor-acceptor (EDA) complexes. dntb.gov.uaresearchgate.netresearchgate.net In this process, an electron-rich donor molecule interacts with the electron-deficient iodoperfluoroalkane (the acceptor) to form a complex. This complex can then absorb visible light, leading to an electron transfer from the donor to the acceptor. dntb.gov.uaresearchgate.netresearchgate.net

The formation of the EDA complex often involves a halogen-bonding interaction between a lone pair of electrons on the donor (e.g., from a nitrogen or oxygen atom) and the σ-hole of the iodine atom in the iodoperfluoroalkane. researchgate.net This interaction weakens the C-I bond, facilitating its cleavage upon photoexcitation.

The general mechanism can be outlined as follows:

Formation of the EDA complex: Donor + Rf-I ⇌ [Donor•••I-Rf] (EDA Complex)

Photoexcitation and Electron Transfer: [Donor•••I-Rf] + hν → [Donor•+•••I-Rf•-]

Fragmentation to generate the perfluoroalkyl radical: [Donor•+•••I-Rf•-] → Donor•+ + I- + Rf•

This method avoids the need for high-energy UV light or harsh reaction conditions and has been successfully applied in various perfluoroalkylation reactions, including the functionalization of alkenes, alkynes, and aromatic compounds. dntb.gov.uaresearchgate.netnih.gov The choice of the electron donor is critical and can influence the efficiency and selectivity of the radical generation process.

Halogen Bond Activation by Inorganic Bases and Homolytic Cleavage

A significant advancement in the generation of perfluoroalkyl radicals from their corresponding iodides involves activation through halogen bonding without the need for transition metals or photoredox catalysts. rsc.org The halogen atom in perfluoroalkyl iodides possesses an electrophilic region known as a σ-hole, which can engage in a non-covalent interaction with a Lewis base (halogen bond acceptor). rsc.org Simple inorganic bases, such as potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (tBuONa), have been effectively utilized to activate the C–I bond. rsc.orgnih.gov

This activation proceeds through the formation of a halogen bond complex between the perfluoroalkyl iodide and the inorganic base. rsc.org This interaction, an n → σ* charge-transfer, weakens the C–I bond, facilitating its homolytic cleavage under mild conditions, often at ambient temperature. rsc.orgresearchgate.net The homolysis results in the formation of a perfluoroalkyl radical and an iodine radical. rsc.org This methodology provides a simple, efficient, and convenient alternative to more expensive catalytic systems. nih.gov Mechanistic studies confirm that the halogen bond interaction is the key step that promotes the homolysis of the perfluoroalkyl iodide. rsc.orgnih.gov

Table 1: Inorganic Base-Promoted Activation of Perfluoroalkyl Iodides

| Perfluoroalkyl Iodide (Rƒ-I) | Inorganic Base | Temperature | Outcome |

|---|---|---|---|

| C₄F₉I | tBuONa | 30 °C | Homolytic cleavage, C(sp³)–H amidation of THF rsc.orgresearchgate.net |

| i-C₃F₇I | tBuONa | 60 °C | Homolytic cleavage, C(sp³)–H amidation of alkylbenzenes researchgate.net |

This interactive table summarizes conditions for the activation of perfluoroalkyl iodides using inorganic bases.

Metal-Mediated Radical Perfluoroalkylation (e.g., Pd(0), Cu, Ru, Ir, Ti, Re, Au)

Transition metals are widely employed to catalyze the generation of perfluoroalkyl radicals from perfluoroalkyl iodides, enabling a broad range of perfluoroalkylation reactions. These methods often proceed via radical pathways involving single electron transfer (SET) or oxidative addition/reductive elimination cycles. nih.gov

Palladium (Pd): Palladium catalysts, particularly with phosphine (B1218219) ligands, are effective for the C-H perfluoroalkylation of aromatic substrates using perfluoroalkyl iodides. researchgate.netnih.gov The mechanism is thought to involve the oxidative addition of the Rƒ-I to a Pd(0) complex. researchgate.net

Copper (Cu): Copper-mediated reactions are among the most common methods for perfluoroalkylation. Copper can facilitate the generation of perfluoroalkyl radicals from Rƒ-I through a single electron transfer mechanism. This strategy has been applied to the perfluoroalkylation of arylboronic acids, alkenes, and alkynes. nih.gov

Ruthenium (Ru) and Iridium (Ir): Photoredox catalysts based on ruthenium and iridium have become powerful tools for initiating radical reactions under mild conditions using visible light. nih.gov These complexes can be excited by light and then engage in an electron transfer process with the perfluoroalkyl iodide to generate the corresponding radical.

Other Metals (Ti, Re, Au, etc.): A variety of other metals have also been shown to mediate or catalyze these transformations, expanding the toolkit available for synthesizing fluorinated molecules.

These metal-mediated approaches offer high efficiency and functional group tolerance, though they often require more specialized conditions and catalyst systems compared to base-mediated methods. researchgate.net

Applications of Radical Reactions for C-C, C-H, and C-Heteroatom Bond Formation

The perfluoroalkyl radicals generated from this compound and related compounds are highly reactive intermediates that can be harnessed for various synthetic applications.

Hydroperfluoroalkylation of Alkenes

Hydroperfluoroalkylation is a process that involves the addition of a perfluoroalkyl group and a hydrogen atom across a double bond. This transformation is a powerful method for synthesizing fluorinated alkanes. organic-chemistry.org The reaction is typically initiated by the formation of a perfluoroalkyl radical, which then adds to the alkene. The resulting carbon-centered radical subsequently abstracts a hydrogen atom from a suitable donor to yield the final product. organic-chemistry.org Visible light reactions catalyzed by eosin (B541160) Y have been used for both hydroxy- and hydro-perfluoroalkylation of styrenes, using water as the hydroxyl or hydrogen source. nih.gov Tris(trimethylsilyl)silane has also been used as a mediator for intermolecular radical perfluoroalkylation of olefins in water. organic-chemistry.org

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is an atom-economical reaction that functionalizes alkenes by adding both a perfluoroalkyl group and an iodine atom across the double bond. nih.govmdpi.com The process is a radical chain reaction. First, a perfluoroalkyl radical (Rƒ•) is generated and adds to an alkene, forming a new carbon-centered radical. nih.gov This new radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide (Rƒ-I), forming the final product and regenerating the Rƒ• radical to propagate the chain. nih.gov Visible light photocatalysis has emerged as a particularly effective method for initiating ATRA reactions under mild conditions. nih.govmdpi.com

Table 2: Example of ATRA Reaction with Perfluoroalkyl Iodide

| Alkene Substrate | Perfluoroalkyl Iodide | Catalyst/Initiator | Product | Yield |

|---|---|---|---|---|

| 1-Dodecene | C₄F₉I | ACCN (thermal) | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexadecane | 85% semanticscholar.org |

| Phenylacetylene | C₆F₁₃I | ACCN (thermal) | (E)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-2-iodo-hexyl)benzene | 82% semanticscholar.org |

This interactive table provides examples of ATRA reactions involving various substrates and perfluoroalkyl iodides.

Perfluoroalkylation of Aromatic and Heteroaromatic Compounds

Direct C-H perfluoroalkylation of aromatic and heteroaromatic compounds is a highly valuable transformation. nih.gov Radicals generated from perfluoroalkyl iodides can add to electron-rich arenes and heteroarenes to form perfluoroalkylated products. nih.govnsf.gov This can be achieved through various methods, including the previously mentioned halogen bond activation by inorganic bases or metal catalysis. nih.govresearchgate.net For instance, the activation of Rƒ-I with KOH under visible light can promote the C-H perfluoroalkylation of aniline, pyrrole, and indole (B1671886) derivatives in moderate to good yields. nih.gov Palladium-catalyzed couplings have also been extensively developed for this purpose, offering a reliable route to these valuable compounds. researchgate.netnih.gov

C(sp³)–H Amidation and C–H Iodination via Perfluoroalkyl Iodide Activation

A novel application of perfluoroalkyl iodide activation by inorganic bases is the functionalization of C(sp³)–H and C(sp²)–H bonds. nih.govnih.gov In these reactions, the perfluoroalkyl iodide serves not as the source of the perfluoroalkyl group in the final product, but as a facilitator of the reaction.

Upon activation by a base like tBuONa and subsequent homolytic cleavage, the generated perfluoroalkyl radical acts as a potent hydrogen atom abstractor. rsc.org

C(sp³)–H Amidation: The perfluoroalkyl radical can abstract a hydrogen atom from substrates like ethers (e.g., THF) or benzylic hydrocarbons. rsc.orgrsc.org The resulting carbon-centered radical can then react with an amide source to form a new C-N bond, achieving C(sp³)–H amidation. rsc.org

C–H Iodination: In the case of some heteroaromatic compounds, the reaction system composed of a perfluoroalkyl iodide and an inorganic base can lead to C–H iodination. rsc.org The mechanism involves the formation of an iodine radical, which is the species responsible for the iodination of the heteroaromatic ring. rsc.org

These methodologies highlight the versatile roles that perfluoroalkyl iodides can play in modern synthetic chemistry, extending beyond their traditional use as simple perfluoroalkylating agents. rsc.orgnih.gov

Functionalization of Carbon Nanomaterials with Perfluorinated Alkyl Groups

The covalent functionalization of carbon nanomaterials, such as single-walled carbon nanotubes (SWCNTs) and graphene, with perfluorinated alkyl groups can significantly alter their physical and chemical properties, including enhancing their dispersibility in various solvents. One effective method for achieving this is through the radical addition of perfluorinated alkyl iodides. d-nb.info This approach offers a direct route to covalently attach perfluoroalkyl chains onto the surface of these nanomaterials.

The process is typically initiated by the generation of perfluoroalkyl radicals from a corresponding perfluoroalkyl iodide precursor. This can be achieved through two primary methods: thermal decomposition of a radical initiator or UV photolysis. d-nb.info

Thermal Initiation: In this method, a radical initiator, such as benzoyl peroxide, is heated in the presence of the perfluoroalkyl iodide and the carbon nanomaterial suspended in a suitable solvent like o-dichlorobenzene (ODCB). The thermal decomposition of the initiator generates radicals, which then abstract the iodine atom from the perfluoroalkyl iodide, producing a perfluoroalkyl radical. This highly reactive radical subsequently adds to the π-system of the carbon nanomaterial, forming a stable covalent bond. d-nb.info

Photochemical Initiation: Alternatively, UV photolysis can be employed to directly cleave the carbon-iodine bond of the perfluoroalkyl iodide, generating the desired perfluoroalkyl radical without the need for a separate initiator. d-nb.info This method offers a milder reaction condition compared to thermal initiation.

A typical experimental procedure involves dispersing the carbon nanomaterial in a solvent, followed by the addition of the perfluoroalkyl iodide and the radical initiator (if required). The reaction mixture is then subjected to either heating or UV irradiation for a specified period. d-nb.info Post-reaction workup involves extensive washing and filtration to remove unreacted reagents and byproducts, yielding the perfluoroalkyl-functionalized carbon nanomaterial. d-nb.info

The successful functionalization is confirmed through various characterization techniques, including infrared (IR) and Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA). These analyses provide evidence of the covalent attachment of the perfluorinated alkyl chains to the carbon framework. d-nb.info The resulting materials often exhibit improved dispersibility in fluorinated solvents and certain organic solvents, which is a significant advantage for their processing and integration into various applications. d-nb.info

Table 1: Methodologies for Radical Addition of Perfluoroalkyl Iodides to Carbon Nanomaterials

| Initiation Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Thermal Decomposition | Perfluoroalkyl iodide, Benzoyl peroxide, Carbon nanomaterial, o-dichlorobenzene | 80 °C, 24 h | d-nb.info |

Radiolabeling Strategies with Fluorine-18 (¹⁸F)

The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min) into molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. walisongo.ac.id The short half-life of ¹⁸F necessitates rapid and efficient radiolabeling methods. nih.gov

Challenges and Opportunities in ¹⁸F-Fluorination for Radiotracers

The development of ¹⁸F-labeled radiotracers faces several challenges. The synthesis must be rapid to minimize radioactive decay, and it must be highly efficient to provide sufficient radioactivity for imaging studies. walisongo.ac.idnih.gov Furthermore, the reactions must be compatible with the small, often nanomolar, quantities of the radionuclide and tolerate a variety of functional groups present in complex bioactive molecules, a concept often referred to as late-stage fluorination. nih.govpharmtech.com

Despite these challenges, the unique properties of ¹⁸F, such as its low positron energy and convenient half-life, continue to drive the development of novel radiolabeling methodologies. Opportunities lie in the creation of more robust, automated, and versatile ¹⁸F-fluorination techniques that can be applied to a wider range of molecular scaffolds. nih.gov A significant area of research is the development of methods that utilize the readily available nucleophilic [¹⁸F]fluoride, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. nih.gov

Nucleophilic Substitution (Sₙ2 or SₙAr) Approaches

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules. nih.govacs.org In the context of aliphatic compounds like this compound, a direct Sₙ2 reaction would involve the displacement of the iodide leaving group by [¹⁸F]fluoride.

For this reaction to be effective, the [¹⁸F]fluoride ion needs to be activated to enhance its nucleophilicity. This is typically achieved by using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex (K/K₂₂₂) or a tetraalkylammonium salt, in an anhydrous aprotic solvent. nih.gov The reaction is generally heated to accelerate the substitution process. While this approach is well-established for many alkyl halides, its application to highly fluorinated systems can be challenging due to the electron-withdrawing nature of the perfluoroalkyl chain, which can decrease the electrophilicity of the carbon atom bearing the leaving group.

A study on the radiolabeling of various per- and polyfluorinated alkyl substances (PFAS) with [¹⁸F]fluoride has been reported, demonstrating the feasibility of labeling such compounds. In this work, the reactions were carried out in dimethyl sulfoxide (B87167) (DMSO) at 125 °C. acs.org Although this study focused on carboxylic acid derivatives, the conditions provide a potential starting point for the investigation of nucleophilic substitution on iodo-perfluoroalkanes.

Table 2: General Conditions for Nucleophilic ¹⁸F-Fluorination of Alkyl Halides | Reagent | Catalyst/Activator | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | | [¹⁸F]KF | Kryptofix 2.2.2 | Acetonitrile, DMSO | 80-120 °C | nih.gov | | [¹⁸F]TBAF | - | Acetonitrile, DMF | 80-120 °C | nih.gov |

C-H Functionalization for ¹⁸F Introduction

Direct C-H functionalization for the introduction of ¹⁸F is a highly attractive but challenging strategy for late-stage fluorination, as it avoids the need for pre-functionalized precursors. nih.gov This approach involves the selective activation of a C-H bond and its subsequent conversion to a C-¹⁸F bond.

For a molecule like this compound, C-H functionalization would target the methylene (B1212753) groups. Research in this area has explored the use of transition metal catalysts, such as manganese porphyrin complexes, to mediate the fluorination of aliphatic C-H bonds using nucleophilic [¹⁸F]fluoride. nih.gov The proposed mechanism often involves the formation of a high-valent metal-fluoride species that can then deliver the fluorine atom to the activated C-H bond.

While this methodology has shown promise for various organic molecules, its application to perfluorinated systems has not been extensively reported. The strong electron-withdrawing effect of the heptafluoropropyl group in this compound would significantly influence the reactivity of the adjacent C-H bonds, potentially making them more susceptible to activation. However, the regioselectivity of such a reaction would need to be carefully controlled to avoid fluorination at undesired positions.

Oxidative ¹⁸F-Fluorination

Oxidative fluorination methods provide an alternative to nucleophilic substitution, particularly for substrates that are not amenable to Sₙ2 reactions. These methods typically involve the use of an oxidant to facilitate the C-¹⁸F bond formation from a suitable precursor. In the context of organoiodine compounds, hypervalent iodine chemistry has been explored for ¹⁸F-labeling. nih.gov

One potential strategy for this compound could involve its conversion to a hypervalent iodine species, which could then react with [¹⁸F]fluoride. However, a more direct approach might be the use of transition metal-mediated oxidative fluorination. For instance, nickel-mediated oxidative fluorination has been developed for the conversion of aryl and vinyl bromides to the corresponding fluorides using aqueous [¹⁸F]fluoride and an oxidant. While this has been demonstrated for sp²-hybridized carbons, its applicability to sp³-hybridized carbons in perfluoroalkyl iodides remains an area for further investigation.

The development of such methods would be highly valuable, as they could offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules like 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (B75359). The presence of multiple fluorine atoms and a hydrocarbon chain allows for a comprehensive analysis using various NMR techniques.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing organofluorine compounds due to the unique properties of the ¹⁹F nucleus. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus. alfa-chemistry.comwikipedia.org A key feature of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR. wikipedia.orgthermofisher.com

For this compound (CF₃CF₂CF₂CH₂CH₂I), the ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent fluorine environments: the terminal trifluoromethyl (-CF₃) group, and the two adjacent difluoromethylene (-CF₂) groups. The chemical shifts are influenced by the local electronic environment; electron-donating groups increase shielding (upfield shifts), while electron-withdrawing groups cause deshielding (downfield shifts). alfa-chemistry.com The strong electronegativity of the perfluoroalkyl chain influences the methylene (B1212753) protons and the terminal iodine atom.

The expected ¹⁹F NMR spectral data, based on typical chemical shift ranges for fluoroalkanes, are summarized below. alfa-chemistry.comucsb.edu

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

| -CF₃ (C1) | -80 to -85 | Triplet |

| -CF₂- (C2) | -120 to -127 | Quartet of Triplets |

| -CF₂- (C3) | -110 to -118 | Triplet of Triplets |

| Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions. |

The signal multiplicities arise from spin-spin coupling (J-coupling) with neighboring fluorine nuclei. The -CF₃ group signal would be split into a triplet by the adjacent -CF₂ group. The C2 -CF₂ signal would be split by both the -CF₃ group and the C3 -CF₂ group. The C3 -CF₂ group would be split by the C2 -CF₂ group and would also show coupling to the adjacent methylene (-CH₂) protons. Long-range ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and provide valuable structural information. wikipedia.org

Predicting ¹⁹F NMR chemical shifts with high accuracy remains a computational challenge due to the strong influence of electronic excited states, unlike ¹H NMR shifts which are dominated by diamagnetic effects. wikipedia.org However, quantum chemical methods, particularly Density Functional Theory (DFT), are commonly used to calculate ¹⁹F NMR chemical shifts. These calculations help in assigning signals in complex spectra and can aid in the structural reassignment of molecules.

The process involves optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors. Linear scaling methods are often applied to correct for systematic errors in the computations by comparing calculated isotropic shielding values for a "training set" of molecules with their experimental chemical shifts. Various combinations of DFT functionals (e.g., BHandHLYP, ωB97XD) and basis sets are evaluated to find a balance between computational cost and accuracy, with mean absolute errors potentially as low as 2-5 ppm.

The distinct and well-resolved signals in ¹⁹F NMR make it an excellent technique for the non-targeted analysis of complex mixtures containing fluorinated compounds. This is particularly relevant in environmental science, materials science, and drug discovery, where identifying unknown fluorinated species is crucial. The lack of naturally occurring organofluorine compounds means minimal background interference.

In a hypothetical mixture containing this compound and other fluorinated substances, ¹⁹F NMR provides an unbiased snapshot of all fluorine-containing species present. Each unique compound will produce its own characteristic set of signals, allowing for identification and, with the use of an internal standard, quantification without the need for prior separation or knowledge of the components.

¹⁹F NMR is a highly effective tool for monitoring the degradation or transformation of fluorinated compounds in real-time. As this compound undergoes reaction—for example, substitution of the iodine atom or elimination reactions—the electronic environment of the fluorine nuclei changes. This results in the disappearance of the parent compound's signals and the appearance of new signals corresponding to the fluorinated products. This method allows for the identification of intermediates and final products, providing valuable insights into reaction pathways and kinetics. Because ¹⁹F NMR can directly quantify the parent compound and its degradation products, it enables the calculation of reaction rates and the determination of fluorine mass balance.

While ¹⁹F NMR is crucial, a complete structural confirmation of this compound requires a comprehensive analysis using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the ethyl iodide moiety (-CH₂CH₂I). Two signals are expected, corresponding to the two non-equivalent methylene groups.

The -CH₂- group at C4, adjacent to the fluorinated chain, will be a triplet of multiplets due to coupling with the C5 protons and the C3 fluorine atoms (³JHF).

The -CH₂- group at C5, bonded to iodine, will appear as a triplet coupled to the C4 protons.

A comparative analysis with the ¹H NMR spectrum of non-fluorinated 1-iodopentane, which shows a triplet for the terminal -CH₂I group at approximately 3.19 ppm, would highlight the strong deshielding effect of the perfluoroalkyl group on the adjacent protons in the target molecule. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the chain. The signals for the fluorinated carbons (C1, C2, C3) will be split into complex multiplets due to one-bond and two-bond C-F coupling (¹JCF, ²JCF), which are typically very large. The signals for the non-fluorinated carbons (C4, C5) will also be affected by coupling to the fluorine atoms, albeit to a lesser extent.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (C4-H₂) | ~ 2.5 - 3.0 | Triplet of Multiplets |

| ¹H (C5-H₂) | ~ 3.2 - 3.5 | Triplet |

| ¹³C (C1) | ~ 118 - 122 | Quartet (large ¹JCF) |

| ¹³C (C2) | ~ 108 - 112 | Triplet (large ¹JCF) |

| ¹³C (C3) | ~ 105 - 110 | Triplet (large ¹JCF) |

| ¹³C (C4) | ~ 30 - 35 | Multiplet (JCF coupling) |

| ¹³C (C5) | ~ 0 - 5 | Triplet (JCF coupling) |

| Note: These are estimated values based on analogous structures and general principles. |

<sup>19</sup>F NMR Spectroscopy for Structure Elucidation and Mechanistic Studies

Mass Spectrometry (MS) and Chromatography Techniques

Mass spectrometry and chromatography are fundamental to confirming the molecular weight and assessing the purity of this compound.

Mass Spectrometry (MS): MS provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (MW: 323.98 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. calpaclab.com The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the iodine atom (I⁺, m/z 127) and cleavage of the C-C bonds, leading to fragments corresponding to the perfluoroalkyl chain and the hydrocarbon portion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 324.93188 |

| [M+Na]⁺ | 346.91382 |

| [M-H]⁻ | 322.91732 |

Data sourced from computational predictions. uni.lu

Chromatography: Chromatography is the primary method for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography (GC): Given its volatility, GC is an ideal technique for the analysis of this compound. Commercial suppliers often specify the purity of this compound as ≥94% determined by GC. calpaclab.com The analysis would typically involve injecting the sample onto a capillary column (e.g., with a methylsilicone stationary phase) in a temperature-programmed oven. wm.edu A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection, with the latter providing definitive identification of the eluted peak. wm.edu

High-Performance Liquid Chromatography (HPLC): While GC is more common for this type of compound, HPLC can also be employed, particularly for preparative purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and water would likely be used. nih.gov Detection is typically achieved with a UV detector, although the chromophore in this molecule is weak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, identification, and quantification of fluorinated organic compounds. chromatographyonline.comnih.gov For this compound, a typical LC-MS/MS method would involve reverse-phase chromatography for separation, followed by detection using a tandem mass spectrometer, often in negative ion mode via electrospray ionization (ESI). nih.govnih.gov

The quantification of the analyte is achieved by monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. nih.gov While experimental data for this specific compound is not extensively published, predicted mass spectrometry values can guide method development. The monoisotopic mass of this compound (C₅H₄F₇I) is 323.9246 Da. uni.lu In mass spectrometry, the molecule can form various adducts, and their predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 324.93188 | 143.1 |

| [M+Na]⁺ | 346.91382 | 145.2 |

| [M-H]⁻ | 322.91732 | 129.0 |

| [M]⁺ | 323.92405 | 131.3 |

Data sourced from PubChem CID 109697. uni.lu Note: CCS values are calculated predictions.

Addressing Limitations of Traditional HPLC and MS Methods for Fluorinated Compounds

The analysis of highly fluorinated compounds like this compound presents unique challenges for traditional analytical methods. nih.gov Standard High-Performance Liquid Chromatography (HPLC) may suffer from poor retention on conventional reverse-phase columns. More significantly, mass spectrometric detection can be problematic.

Several factors contribute to these difficulties:

High Ionization Potential : Fluorine's high ionization potential (17.42 eV) makes direct detection by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) very difficult, as it exceeds the energy of a standard argon plasma. nih.gov

Lack of Ionizable Groups : Many per- and polyfluoroalkyl substances (PFAS) lack easily ionizable functional groups, leading to poor signal generation in common ionization sources like ESI.

Small Mass Deficiency : The small mass deficiency of fluorine makes it challenging to screen mass spectra specifically for fluorine-containing molecules, hindering non-targeted analysis. nih.gov

To overcome these limitations, novel approaches have been developed. One such method involves the post-column addition of a reagent, like barium, to form detectable polyatomic ions (e.g., [BaF]⁺) in the plasma of an ICP-MS/MS system. nih.govresearchgate.net This element-specific detection allows for the quantification of fluorinated compounds regardless of their ionizability in ESI-MS, effectively creating a fluorine-specific detector. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of a compound. rsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rsc.org For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1400-1000 cm⁻¹ region. Weaker absorptions from C-H stretching (around 3000-2850 cm⁻¹) and C-C stretching would also be present. The C-I bond stretch occurs at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds are strong absorbers in the IR, they are often weak scatterers in Raman. Conversely, the C-I bond may produce a more distinct Raman signal. This technique is particularly useful for analyzing molecular symmetry and can be applied to study fluorinated compounds in various matrices. nih.govrsc.org

| Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H | Stretching | 3000 - 2850 | Medium | Medium |

| C-F | Stretching | 1400 - 1000 | Strong | Weak |

| C-C | Stretching | 1200 - 800 | Weak | Medium |

| C-I | Stretching | 600 - 500 | Medium | Strong |

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Orientation

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique ideal for probing the molecular structure and orientation of molecules at interfaces. rsc.orgresearchgate.netmdpi.com This method is particularly powerful for studying fluorinated materials because it can provide unique information about how the fluorinated chains orient themselves at liquid-air, solid-air, or solid-liquid interfaces. rsc.org

By analyzing the SFG vibrational spectrum, researchers can determine the conformation (e.g., the presence of gauche defects) and the tilt angles of specific functional groups, such as the terminal CF₃ group, relative to the surface normal. rsc.org For a molecule like this compound, SFG could be employed to study its self-assembly on various substrates, providing insights into the surface energy and wetting properties conferred by the oriented fluorinated segments. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS analysis would provide distinct signals for its constituent elements: carbon, fluorine, and iodine.

The binding energies of the core-level electrons are sensitive to the local chemical environment. Therefore, high-resolution scans of the C 1s region would reveal multiple peaks corresponding to carbons bonded to hydrogen (C-H), other carbons (C-C), fluorine (C-F), and iodine (C-I). The F 1s peak would appear at a characteristic high binding energy, while the I 3d region would show a spin-orbit split doublet (I 3d₅/₂ and I 3d₃/₂). rsc.org This data allows for the direct confirmation of the compound's structure and purity at a surface.

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | CH₂-I | ~285.5 |

| C 1s | CH₂-CF₂ | ~286.5 |

| C 1s | CF₂ | ~291-292 |

| C 1s | CF₃ | ~293-294 |

| F 1s | C-F | ~688-689 |

| I 3d₅/₂ | C-I | ~619-620 |

Note: Binding energies are approximate and can vary based on instrument calibration and sample charging.

Other Analytical Techniques

Combustion Ion Chromatography (CIC) has become a preferred method for the determination of sum parameters like total fluorine (TF) and total organic fluorine (TOF). researchgate.netnih.gov This technique is especially valuable for a comprehensive assessment of samples that may contain a mixture of known and unknown fluorinated compounds. nih.gov

The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). nih.govinnovatechlabs.com This gaseous HF is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is quantified using ion chromatography. innovatechlabs.comthermofisher.com To determine the TOF, a pre-combustion step, such as solid-phase extraction, can be used to remove inorganic fluoride from the sample. nih.gov For a pure sample of this compound, CIC provides a robust method to verify the total fluorine content and confirm the compound's stoichiometry. The combustion efficiency for various PFAS has been determined to be in the range of 66-110%. nih.gov

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Elemental Fluorine Quantification

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a powerful and non-destructive nuclear analytical technique employed for the quantitative determination of total elemental fluorine content in a sample. researchgate.netacs.org This method is particularly well-suited for the analysis of light elements, including fluorine, and has been applied to a wide variety of solid materials. researchgate.netansto.gov.au Although direct PIGE analysis of this compound is not extensively documented in dedicated studies, the principles and methodologies are broadly applicable to organofluorine compounds for accurate total fluorine quantification. The technique offers a rapid screening alternative to more complex methods, providing valuable data on the total fluorine concentration. researchgate.netresearchgate.net

The fundamental principle of PIGE involves bombarding a sample with a high-energy proton beam, typically in the MeV range, from a particle accelerator. ansto.gov.auwikipedia.org When the protons interact with the nuclei of the atoms in the sample, they can cause nuclear excitation. wikipedia.org For fluorine, the stable isotope ¹⁹F is excited through inelastic scattering. Upon de-excitation, the ¹⁹F nucleus emits prompt gamma rays with characteristic energies. tamu.edu These gamma rays are detected, and their intensity is directly proportional to the concentration of fluorine in the sample. researchgate.net

The primary nuclear reaction utilized for the quantification of fluorine via PIGE is:

This reaction produces two prominent and characteristic gamma-ray emissions that serve as signatures for fluorine. The quantification is typically based on the detection of these specific gamma-ray energies. tamu.edund.edu

Detailed Research Findings

Research has established PIGE as a sensitive and reliable method for total fluorine analysis across various matrices. researchgate.net The quantification process involves comparing the gamma-ray yield from the sample to that of a certified reference material or a prepared standard with a known fluorine concentration. researchgate.netictp.it

The analytical sensitivity of the technique is dependent on the specific gamma-ray energy being measured. Studies have optimized the external PIGE method and demonstrated that the 197 keV prompt γ-ray exhibits the highest sensitivity for fluorine detection compared to other emissions like the 110 keV and 1236 keV gamma rays. rsc.org This is attributed to the higher reaction cross-section, resulting in a greater yield for the 197 keV gamma-ray. rsc.org

PIGE is a surface analysis technique, with the proton beam penetrating to a maximum depth of approximately 220 μm. researchgate.net This characteristic makes it highly effective for analyzing coatings or surface treatments but may lead to discrepancies with bulk analysis methods if the fluorine distribution in the sample is not homogeneous. acs.org The technique is noted for its high throughput, with the capability to analyze over 20 samples per hour in some applications. researchgate.net

While PIGE measures the total fluorine content and does not inherently distinguish between inorganic and organic fluorine, sample preparation methods can be employed to separate these species. researchgate.netacs.org For instance, in aqueous samples, acidification prior to filtration can differentiate between inorganic fluoride and organofluorine compounds like PFAS. acs.org

The table below summarizes the key nuclear data for the determination of fluorine by PIGE.

Table 1: Relevant Nuclear Data for Fluorine Determination by PIGE

| Element | Nuclear Reaction | Prompt γ-ray Energies (keV) | Notes |

|---|

The detection limits of PIGE are matrix-dependent but demonstrate the high sensitivity of the method. Research has reported varying limits of detection (LOD) and quantification (LOQ) for different sample types.

Table 2: Reported Detection and Quantification Limits for Fluorine by PIGE

| Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| Paper | 13 nmol F/cm² | - | researchgate.net |

| Textiles | 24–45 nmol F/cm² | - | researchgate.net |

| Drinking Water (after SPE) | <50 ng/L (ppt) | - | acs.orgnorden.org |

| Food Packaging (Paper) | 3580 µg F/m² | 10800 µg F/m² | norden.org |

Computational Chemistry and Theoretical Modeling of 1,1,1,2,2,3,3 Heptafluoro 5 Iodopentane

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of fluorinated molecules like 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (B75359). DFT methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the molecule's electronic structure and related properties.

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. By finding the minimum energy conformation, these calculations can predict bond lengths, bond angles, and dihedral angles with high precision. The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through the calculation of molecular orbitals and electron density distribution.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C-I Bond Length | ~2.14 Å |

| C-C Bond Lengths | ~1.54 - 1.56 Å |

| C-F Bond Lengths | ~1.34 - 1.36 Å |

| C-H Bond Lengths | ~1.09 Å |

| C-C-I Bond Angle | ~111° |

| F-C-F Bond Angles | ~107 - 109° |

Note: These are typical values expected from DFT calculations and may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. edu.krdemerginginvestigators.org A larger gap generally implies higher stability and lower reactivity. edu.krdemerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the iodine atom due to its high-lying p-orbitals, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely distributed along the C-I and C-F bonds, indicating these as potential sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -10.5 |

| LUMO | ~ -0.8 |

| HOMO-LUMO Gap | ~ 9.7 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons and the polarity of chemical bonds. researchgate.net In this compound, the highly electronegative fluorine atoms are expected to carry significant negative partial charges, while the carbon atoms bonded to them will have positive partial charges. The iodine atom's charge will be influenced by the electronegativity of the adjacent carbon. This charge distribution is critical for understanding the molecule's electrostatic interactions with other molecules.

Table 3: Illustrative Mulliken Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| I | ~ -0.1 to +0.1 |

| C (bonded to I) | ~ -0.2 to 0.0 |

| C (in CF2 groups) | ~ +0.4 to +0.6 |

| C (in CF3 group) | ~ +0.6 to +0.8 |

| F | ~ -0.2 to -0.4 |

| H | ~ +0.1 to +0.2 |

Note: These are representative values; actual charges depend on the computational method.

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters, including NMR chemical shifts. nih.govnih.gov For fluorinated compounds, predicting 19F NMR chemical shifts is a valuable tool for structural elucidation. nih.govnih.govhuji.ac.il By calculating the magnetic shielding tensors of the fluorine nuclei, their chemical shifts can be estimated with a reasonable degree of accuracy, often within a few ppm of experimental values. nih.govresearchgate.net This predictive capability can aid in the assignment of complex spectra and the identification of different fluorine environments within the molecule.

Table 4: Predicted 19F NMR Chemical Shifts for this compound (relative to CFCl3)

| Fluorine Group | Predicted Chemical Shift (ppm) |

| -CF3 | ~ -80 to -85 |

| -CF2- (adjacent to CF3) | ~ -120 to -125 |

| -CF2- (adjacent to CH2) | ~ -110 to -115 |

Note: These predicted shifts are based on typical ranges for similar fluorinated structures and would be refined by specific calculations. ucsb.edu

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, intermolecular interactions, and bulk properties. nih.govisef.netprinceton.edu The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. nih.govnih.govresearchgate.net

MD simulations are particularly useful for understanding the complex intermolecular interactions in fluorinated systems like this compound. nih.govresearchgate.net These interactions include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom. The fluorinated portion of the molecule can exhibit both hydrophobic and lipophobic character, leading to unique solvation and aggregation behaviors.

Force field development for fluorinated molecules is an active area of research. nih.govnih.gov Accurate parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions are crucial for realistic simulations. acs.org For this compound, a well-parameterized force field would enable the study of its behavior in various environments, such as in solution or at interfaces, providing a molecular-level understanding of its macroscopic properties.

Conformational Flexibility and Energetic Landscapes

The presence of a flexible ethyl iodide chain attached to a rigid perfluoropropyl group in this compound gives rise to a complex energetic landscape with multiple possible conformations. Computational methods, particularly quantum chemical calculations, are essential for exploring this landscape. The rotation around the C-C single bonds defines the molecule's shape, and the energy associated with each conformation determines its relative population.

Fluorine substitution is known to have a significant impact on molecular conformation. soton.ac.uk For molecules like this compound, computational analysis typically involves systematically rotating the dihedral angles of the flexible chain and calculating the potential energy at each step. This process maps out the potential energy surface, identifying low-energy conformers (local minima) and the transition states that separate them. researchgate.net Studies on similar 1,3-difluorinated alkanes show that the gauche conformation can be significantly stabilized, an effect that is dependent on the polarity of the medium. soton.ac.uk The large, electronegative iodine atom and the sterically demanding, electron-withdrawing heptafluoropropyl group create a unique conformational profile that governs the molecule's reactivity and intermolecular interactions.

Interactive Table: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from quantum chemical calculations to describe the energetic landscape of a flexible molecule. The energies are relative to the most stable conformer.

Note: These values are illustrative and not from a specific published study on this exact molecule.

| Conformer | Dihedral Angle (C3-C2-C1-I) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Modeling of Fluorine-Specific Interactions (e.g., Hydrogen Bonding)

The seven fluorine atoms in this compound are not merely passive substituents; they actively participate in a range of non-covalent interactions collectively known as "fluorine-specific interactions". sfb1349.dehu-berlin.de These include hydrogen bonds (H···F), interactions with fluorous systems, and acceptor-controlled characteristics. sfb1349.desfb1349.de While organic fluorine is a poor hydrogen bond acceptor in general, in a protein environment, it can act as one. acs.orgnih.gov

Computational modeling is indispensable for characterizing these weak yet significant interactions. Quantum mechanics (QM) methods can accurately describe the electronic effects that give rise to these interactions. For instance, calculations can quantify the strength of a C-F···H-X hydrogen bond, which, although modest, can collectively contribute to the stability of a larger molecular assembly. acs.orgresearchgate.net Understanding these interactions is crucial for predicting how the molecule will behave in different chemical environments, from solvents to the active sites of enzymes. sfb1349.de

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools to elucidate the detailed pathways of chemical reactions involving this compound. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a step-by-step understanding of how chemical transformations occur.

Transition State Theory Applications for Reaction Rate Constant Determination

Transition state theory (TST) is a cornerstone of computational kinetics, explaining reaction rates by assuming a quasi-equilibrium between reactants and an activated complex (the transition state). wikipedia.orgdalalinstitute.com For reactions involving this compound, computational chemists can locate the transition state structure and calculate its energy. This energy difference between the reactants and the transition state, known as the activation energy, is the primary determinant of the reaction rate.

The Eyring equation, derived from TST, allows for the calculation of absolute reaction rate constants from first principles. dalalinstitute.com Computational studies on similar reactions, such as the reaction of ethyl iodide with chlorine radicals, have successfully used canonical variational transition-state theory (CVT) with tunneling corrections to calculate rate constants across a wide range of temperatures. nih.gov Such calculations can dissect a reaction into multiple competing channels, such as hydrogen abstraction from different positions, and determine the dominant pathway. nih.gov

Interactive Table: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction This table shows representative data that could be generated using TST for the reaction: CF3CF2CF2CH2CH2I + OH -> Products.

Note: These values are for illustrative purposes.

| Reaction Channel | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| H-abstraction from C1 | 5.2 | 1.5 x 10⁻¹² | 2.1 x 10⁻¹⁵ |

| H-abstraction from C2 | 3.8 | 2.0 x 10⁻¹² | 9.8 x 10⁻¹⁴ |

| I-displacement | 15.7 | 8.0 x 10⁻¹³ | 1.2 x 10⁻²⁴ |

Investigating Radical Pathways and Intermediates

Reactions involving perfluoroalkyl iodides frequently proceed through radical intermediates. The carbon-iodine bond is relatively weak and can be cleaved homolytically by heat or light to generate a perfluoroalkyl radical. Computational studies are critical for understanding the formation, stability, and reactivity of these radical species. scienmag.com

Quantum chemical calculations can determine the bond dissociation energy of the C-I bond and characterize the structure and electronic properties of the resulting 1,1,1,2,2,3,3-heptafluoro-5-pentyl radical. Furthermore, computational modeling can explore subsequent radical chain reactions, identifying propagation and termination steps. nih.gov This is particularly relevant in polymerization and atmospheric chemistry, where perfluoroalkyl iodides can act as precursors to reactive radical species.

Computational Approaches in Drug Discovery and Protein-Ligand Interactions with Fluorinated Compounds

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, membrane permeability, and binding affinity. mdpi.comemerginginvestigators.org Computational methods are essential for the rational design of such fluorinated molecules and for predicting their interactions with biological targets. nih.gov Although this compound itself is not a drug, its heptafluoropentyl moiety serves as a key example of a functional group whose interactions can be modeled.

Role of Fluorine in Modulating Binding Energies and Hydration

The high electronegativity of fluorine allows it to form a variety of interactions that can significantly influence the binding of a ligand to a protein. acs.orgnih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a fluorinated ligand fits into a protein's binding site and to estimate the free energy of binding.

Fluorine can modulate binding energy through several mechanisms. It can engage in favorable interactions with protein backbones or side chains and alter the conformation of the ligand to be more complementary to the binding site. acs.orgnih.gov Crucially, fluorine substitution also affects the hydration and desolvation of the ligand. The process of a ligand binding to a protein involves stripping away water molecules from both surfaces, which has an energetic cost. Computational studies have shown that fluorination can lead to surprising enthalpy-entropy compensation effects, where a more favorable binding entropy (due to less ordered water structure around the fluorinated group) can offset a less favorable enthalpy. acs.orgnih.gov These complex water-mediated contacts and desolvation effects are critical for accurately predicting binding affinity and can be effectively studied using molecular simulations. acs.org

Environmental Fate and Transformation Studies

Degradation Pathways of Perfluoroalkyl Iodides in Environmental Matrices

Perfluoroalkyl iodides like 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (B75359) can undergo transformation in the environment through both non-biological and biological processes. These pathways are crucial in determining the ultimate fate and impact of the compound upon its release.

Abiotic processes are significant drivers of transformation for PFAIs in the environment. Photoreduction, in particular, is a key degradation pathway.